4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-1-8(12-5-11-7)13-3-6(2-10)4-13/h1,5-6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVMWRPNZHPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Cellular Effects
The effects of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell health and function.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine can bind to the active site of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to downstream effects on cellular processes and pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage effects of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. Understanding the metabolic pathways of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis.
Biological Activity
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with a chloro substituent at the 4-position and a fluoromethyl-substituted azetidine at the 6-position. The unique structural characteristics of this compound suggest various applications in drug development, particularly in targeting specific biological pathways.
- Molecular Formula : C9H9ClF3N3
- Molecular Weight : 267.63 g/mol
- CAS Number : 2091197-94-1
The presence of the chloro and fluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, allowing better interaction with hydrophobic pockets in target proteins. Additionally, the azetidine ring may facilitate binding through hydrogen bonding and van der Waals interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine. For instance, compounds with similar structures have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | Staphylococcus aureus | < 10 | |
| 4-Chloro derivatives | E. coli | 15.67 |
Case Studies
- Antiviral Activity : In a comparative study, pyrimidine-based compounds exhibited antiviral effects against influenza virus strains. The lead compound demonstrated a reduction in viral load in infected mice, indicating its potential as an antiviral agent with favorable safety profiles at high doses .
- Cancer Research : A recent investigation into the anticancer properties of pyrimidine derivatives revealed that certain compounds showed promising results in inhibiting cell growth in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were significantly lower than those for established chemotherapeutics like 5-Fluorouracil .
- Enzyme Inhibition Studies : Research has indicated that compounds similar to 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine can act as effective inhibitors of specific enzymes involved in disease pathways, showcasing their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine , we compare it to structurally analogous pyrimidine derivatives (Table 1). Key differences in substituents, ring systems, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Ring Systems and Strain: The azetidine ring in the target compound introduces significant ring strain compared to six-membered piperidine () or piperazine (). This strain may enhance reactivity or alter binding kinetics in biological targets. Fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidine in and thieno[2,3-d]pyrimidine in ) offer planar, rigid scaffolds that favor stacking interactions but limit conformational flexibility.
Chlorine vs. Fluorine: Chloromethyl () increases electrophilicity at the methyl position, making it a reactive handle for further derivatization, while fluoromethyl (target compound) prioritizes stability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar azetidine derivatives, though fluorination steps (e.g., using fluoromethylation reagents) may add complexity .
- In contrast, pyrazolo[3,4-d]pyrimidine derivatives () are synthesized via two-step routes from commercial esters, emphasizing practicality for scale-up.
Biological Relevance: Piperazine derivatives () with fluorophenyl groups are common in CNS drugs due to enhanced blood-brain barrier penetration, whereas azetidine-containing compounds (target) may target peripheral enzymes with steric constraints. Thieno-pyrimidines () are prevalent in kinase inhibitors (e.g., EGFR inhibitors), leveraging their electron-deficient cores for ATP-binding pocket interactions.
Preparation Methods
Preparation of 3-(Fluoromethyl)azetidine Intermediate
The azetidine ring bearing the fluoromethyl group is a critical intermediate for the target compound. According to patent WO2018108954A1, the synthesis involves the following key steps:
- Starting Material: Azetidine-3-carboxylic acid derivatives or protected azetidine esters.
- Fluoromethylation: Introduction of the fluoromethyl group is achieved via nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
- Protection and Deprotection: The azetidine nitrogen is often protected as a tert-butyl carbamate (Boc) to facilitate selective reactions and later deprotected.
- Reduction and Esterification: Hydride reducing agents like sodium borohydride or Red-Al are used to reduce intermediates, followed by esterification to form stable intermediates such as ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate.
Table 1: Key Reagents and Conditions for Azetidine Fluoromethylation
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation of hydroxymethyl azetidine | Para-toluenesulfonyl chloride, triethylamine | Formation of tosylate leaving group |
| Fluorination | Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine | Nucleophilic substitution to introduce fluoromethyl |
| Protection | Boc anhydride or tert-butyl carbamate reagents | Protect azetidine nitrogen |
| Reduction | Sodium borohydride, Red-Al | Reduce esters or ketones |
This process ensures the selective introduction of the fluoromethyl group while maintaining ring integrity and functional group compatibility.
Construction of the Pyrimidine Core and Chlorination
The pyrimidine ring, substituted at the 4- and 6-positions, is prepared via condensation reactions involving amidines and β-dicarbonyl compounds, a classical approach in heterocyclic chemistry:
- Formation of Pyrimidine: Condensation of amidine derivatives with β-dicarbonyl compounds under acidic or basic catalysis.
- Chlorination: Introduction of the chlorine atom at the 4-position of the pyrimidine ring is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
This step yields 4-chloropyrimidine derivatives suitable for nucleophilic substitution by the azetidine moiety.
Coupling of 3-(Fluoromethyl)azetidin-1-yl with 4-Chloropyrimidine
The final step involves nucleophilic aromatic substitution (S_NAr) of the 4-chloropyrimidine with the azetidine nitrogen:
- Reaction Conditions: The coupling is performed under mild basic conditions, often using palladium-catalyzed cross-coupling or direct nucleophilic substitution.
- Catalysts: Palladium catalysts may be employed to facilitate coupling if the reaction involves more complex intermediates.
- Purification: The product is purified by aqueous work-up and organic solvent extraction to remove impurities including residual chlorides and side products.
This step yields the target compound 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine with high selectivity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Azetidine-3-hydroxymethyl derivative | Para-toluenesulfonyl chloride, triethylamine | Formation of tosylate intermediate |
| 2 | 3-(Fluoromethyl)azetidine (protected) | TBAF or HF/trimethylamine | Fluorination step |
| 3 | 4-Chloropyrimidine | POCl3 or SOCl2, reflux | Chlorination of pyrimidine ring |
| 4 | 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | Nucleophilic substitution or Pd-catalyzed coupling | Final coupling and product formation |
Research Findings and Considerations
- The fluorination step requires careful control of reaction conditions to avoid side reactions such as over-fluorination or ring opening.
- Protection of the azetidine nitrogen is crucial to prevent unwanted reactions during fluorination and coupling.
- The choice of hydride reducing agent affects yield and purity; sodium borohydride and Red-Al are preferred for their selectivity.
- Purification protocols involving aqueous extraction and organic solvents are essential to reduce impurities, especially residual chlorides.
- The stereochemistry of the azetidine ring may influence biological activity; however, the preparation typically yields racemic mixtures unless chiral resolution is performed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
